molecular formula C16H9FN2O2S B13585110 6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one

6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B13585110
M. Wt: 312.3 g/mol
InChI Key: VOWRIQYVUOXHFG-UHFFFAOYSA-N
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Description

6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a unique combination of a thiazole ring and a benzoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one typically involves the formation of the thiazole ring followed by the construction of the benzoxazole ring. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then coupled with 2-aminophenol under acidic conditions to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of mitogen-activated protein kinases, which play a role in cell signaling and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific combination of a thiazole and benzoxazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C16H9FN2O2S

Molecular Weight

312.3 g/mol

IUPAC Name

6-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H9FN2O2S/c17-11-4-1-9(2-5-11)15-18-13(8-22-15)10-3-6-12-14(7-10)21-16(20)19-12/h1-8H,(H,19,20)

InChI Key

VOWRIQYVUOXHFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C3=CC4=C(C=C3)NC(=O)O4)F

Origin of Product

United States

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